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Compound of Interest

Compound Name: H-Met-Met-Ala-OH

CAS No.: 14486-08-9

Cat. No.: B576946

Get Quote

Executive Summary & Strategic Analysis
The synthesis of H-Met-Met-Ala-OH (Methionyl-Methionyl-Alanine) presents a unique

intersection of trivial peptide coupling mechanics and complex side-chain management. While

a tripeptide is theoretically simple, the presence of a contiguous Methionine (Met-Met) motif

introduces critical "soft spots" in the synthesis workflow:

Oxidative Instability: The thioether side chain of Methionine is highly susceptible to oxidation,

forming sulfoxides (

) and sulfones (

). This is accelerated under acidic conditions if scavengers are insufficient.

Catalyst Poisoning: In solution-phase synthesis, the sulfur atom acts as a potent poison for

transition metal catalysts (e.g., Pd/C), rendering standard hydrogenolytic deprotection

strategies (like Cbz removal) inviable.

Hydrophobic Aggregation: The Met-Met sequence is hydrophobic, which can lead to on-resin

aggregation during Solid-Phase Peptide Synthesis (SPPS), reducing coupling efficiency.
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This guide details two validated protocols: a high-throughput Fmoc-SPPS method

(recommended for discovery/gram-scale) and a Solution-Phase method (recommended for

multi-gram/GMP scale-up), specifically engineered to mitigate sulfur-mediated side reactions.

Critical Reagent & Safety Architecture
Before initiating synthesis, the reagent quality and scavenger cocktails must be standardized to

prevent the "Met-Oxidation" failure mode.

Table 1: Reagent Specifications & Scavenger Systems
Component Specification Function Critical Note

Resin (SPPS)
2-Chlorotrityl Chloride

(2-CTC)
Solid Support

Prevents

diketopiperazine

formation; mild

cleavage.

Coupling Reagent HATU or HBTU Carboxyl Activation

HATU preferred for

Met-Met coupling to

overcome

steric/aggregation

issues.

Base
DIPEA (Dieckmann

grade)
Activator Base

Must be free of

primary amines.

Cleavage Cocktail Reagent K (Modified) Global Deprotection

Mandatory for Met

peptides to reverse

oxidation.

Solvent DMF (Peptide Grade) Reaction Medium

Keep anhydrous to

prevent pre-mature

Fmoc removal.

The "Met-Safe" Cleavage Cocktail (Reagent K/H)
Standard TFA/Water cocktails will result in 10–30% Met-sulfoxide contamination. You must use

a high-scavenger cocktail.
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Formula: TFA (82.5%) / Phenol (5%) / Thioanisole (5%) / Water (5%) / EDT (2.5%).[1]

Advanced Option (Reagent H): Add Ammonium Iodide (

) and Dimethyl Sulfide (DMS) to actively reduce any formed sulfoxides back to Met during
cleavage.

Protocol A: Fmoc Solid-Phase Peptide Synthesis
(SPPS)
This is the primary recommended route for speed and purity.

Workflow Logic
We utilize Fmoc chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is chosen over

Wang resin to prevent racemization of the C-terminal Cysteine (not applicable here, but good

practice) and to allow cleavage of the protected fragment if needed.
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Start: 2-CTC Resin

1. Loading: Fmoc-Ala-OH + DIPEA

2. Capping: MeOH/DIPEA

Unreacted Cl sites

3. Fmoc Removal: 20% Piperidine/DMF

4. Coupling: Fmoc-Met-OH + HATU/DIPEA

H-Ala-Resin

5. Fmoc Removal

Fmoc-Met-Ala-Resin

6. Coupling: Fmoc-Met-OH + HATU/DIPEA

H-Met-Ala-Resin

7. Final Fmoc Removal

Fmoc-Met-Met-Ala-Resin

8. Global Cleavage: Reagent K

H-Met-Met-Ala-Resin

9. Precipitation: Cold Diethyl Ether

Crude Peptide

Click to download full resolution via product page

Figure 1: Step-wise Fmoc-SPPS workflow for H-Met-Met-Ala-OH synthesis.
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Step-by-Step Methodology
Resin Loading (The Anchor):

Swell 1.0 g of 2-CTC resin (1.0 mmol/g) in dry DCM for 30 min.

Dissolve Fmoc-Ala-OH (0.6 mmol, 0.6 eq relative to resin capacity to minimize

aggregation) in DCM (10 mL) with DIPEA (4 eq).

Add to resin and shake for 2 hours.

Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction vessel. Shake for 30 min.

This caps unreacted chloride sites to prevent non-specific binding later. Wash resin 3x

DCM, 3x DMF.

Elongation Cycle (Repeat for each Met):

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x DMF. Note:

Monitor UV absorbance of the waste; the fulvene-piperidine adduct absorbs at 301 nm.

Coupling: Dissolve Fmoc-Met-OH (3.0 mmol, 5 eq), HATU (2.9 mmol), and DIPEA (6.0

mmol) in DMF.

Pre-activation: Let the mixture stand for 2 minutes before adding to the resin.

Reaction: Add to resin and shake for 45–60 min.

QC Check: Perform a Kaiser Test (Ninhydrin). Blue beads = incomplete coupling (repeat

step). Colorless beads = success.

Final Cleavage & Workup (Critical Step):

Wash the final resin (H-Met-Met-Ala-Resin) with DCM (5x) to remove all traces of DMF

(DMF can cause formylation during acid cleavage).

Prepare Reagent K: TFA (16.5 mL) + Phenol (1 g) + Thioanisole (1 mL) + Water (1 mL) +

EDT (0.5 mL).
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Add cocktail to resin.[2] Shake for 2–3 hours at room temperature.

Filter resin and collect the filtrate.[1]

Precipitation: Dropwise add the filtrate into 40 mL of ice-cold Diethyl Ether. The peptide will

precipitate as a white solid. Centrifuge and wash pellet 3x with cold ether.

Protocol B: Solution-Phase Synthesis (Scale-Up)
Why use this? If you lack SPPS equipment or require multi-gram batches where SPPS reagent

costs (excess amino acids) become prohibitive. Constraint: You cannot use Cbz/Benzyl

protection because

hydrogenolysis is impossible with Methionine. We use a Boc/Methyl Ester strategy.

Workflow Logic
N-Protection: Boc (Acid labile).

C-Protection: Methyl Ester (Base labile - Saponification).

Coupling: EDC/HOBt (Classic, cost-effective).

Boc-Met-OH + H-Ala-OMe Coupling (EDC/HOBt) Boc-Met-Ala-OMe TFA Deprotection (-Boc)

Coupling (EDC/HOBt)

H-Met-Ala-OMe

+ Boc-Met-OH

Boc-Met-Met-Ala-OMe Saponification (LiOH) Final TFA (-Boc)Boc-Met-Met-Ala-OH H-Met-Met-Ala-OH

Click to download full resolution via product page

Figure 2: Convergent Solution-Phase strategy avoiding catalytic hydrogenation.

Step-by-Step Methodology
Synthesis of Boc-Met-Ala-OMe:

Dissolve H-Ala-OMe·HCl (1 eq) and Boc-Met-OH (1.1 eq) in DMF/DCM.
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Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Add NMM (N-methylmorpholine) to adjust pH to

~8.

Stir 12h. Wash with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.

N-Terminal Deprotection:

Dissolve Boc-Met-Ala-OMe in DCM/TFA (1:1). Stir 1h.

Evaporate TFA completely (azeotrope with toluene). Result: H-Met-Ala-OMe·TFA salt.[3][4]

Synthesis of Boc-Met-Met-Ala-OMe:

React H-Met-Ala-OMe·TFA with Boc-Met-OH using the same EDC/HOBt protocol.

Purification: At this stage, the protected tripeptide is likely hydrophobic. Recrystallize from

EtOAc/Hexane if possible, or perform a rapid silica plug filtration.

Global Deprotection (Sequential):

C-Term: Dissolve in THF/Water. Add LiOH (2 eq) at 0°C. Monitor by TLC. (Caution: Long

exposure can racemize. Quench immediately upon completion with 1M HCl). Extract the

free acid: Boc-Met-Met-Ala-OH.

N-Term: Treat with TFA/DCM/Scavengers (Thioanisole) to remove Boc.

Precipitate in ether.[1][2]

Analytical Validation & Troubleshooting
Quality Control Parameters

Expected Mass (M+H)+:

Met (149.2) + Met (149.2) + Ala (89.1) - 2*H2O + H = 366.15 Da.

HPLC Conditions:

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
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Mobile Phase A: Water (0.1% TFA).

Mobile Phase B: Acetonitrile (0.1% TFA).

Gradient: 5% B to 60% B over 30 min. (Met-Met is moderately hydrophobic; expect elution

around 30-40% B).

Troubleshooting "The Met Problem"
Observation Root Cause Corrective Action

Mass Spec: M+16 peak
Met-Sulfoxide (

)

Oxidation occurred.[3][4][5]

Reduce peptide with

/DMS in TFA or treat crude

with dilute mercaptoethanol.

Mass Spec: M+32 peak
Met-Sulfone (

)

Irreversible oxidation. Discard

batch. Check solvent

degassing.

Low Yield (SPPS) Aggregation of Met-Met

Use "Magic Mixture"

(DCM/DMF/NMP 1:1:1) or

switch to PEG-based

ChemMatrix resin.

Doublet peaks in HPLC Racemization

Check coupling base. Use

Collidine instead of DIPEA.

Ensure low temperature during

saponification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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